molecular formula C9H8O4 B1589474 1,3-Benzodioxol-4-ylacetic acid CAS No. 100077-49-4

1,3-Benzodioxol-4-ylacetic acid

Cat. No.: B1589474
CAS No.: 100077-49-4
M. Wt: 180.16 g/mol
InChI Key: NXLXDCHSJLNMGU-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and organic solvents. This compound is commonly used in scientific research due to its unique structure, which allows for intricate reactions, making it an invaluable tool for exploring new scientific territories.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-4-ylacetic acid typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid . One common method includes the following steps:

    Esterification: The starting material, 3,4-(methylenedioxy)phenylacetic acid, is esterified using methanol and a strong acid catalyst such as sulfuric acid.

    Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-ylacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Benzodioxol-4-ylacetic acid has diverse applications in scientific research, including:

    Drug Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals.

    Organic Chemistry: Its unique structure allows for the exploration of new reactions and mechanisms.

    Biological Studies: It is investigated for its potential biological activities, such as anti-inflammatory and cytotoxic effects.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-4-ylacetic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: This compound shares the methylenedioxy functional group but lacks the acetic acid moiety.

    Phenylacetic Acid: Similar in structure but lacks the methylenedioxy group.

    Indole-3-Acetic Acid: A plant hormone with a similar acetic acid moiety but different aromatic structure.

Uniqueness

1,3-Benzodioxol-4-ylacetic acid is unique due to its combination of the methylenedioxy group and the acetic acid moiety, which allows for a wide range of chemical reactions and biological activities. This dual functionality makes it a versatile compound in both chemical synthesis and biological research.

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLXDCHSJLNMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434844
Record name 1,3-benzodioxol-4-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100077-49-4
Record name 1,3-benzodioxol-4-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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